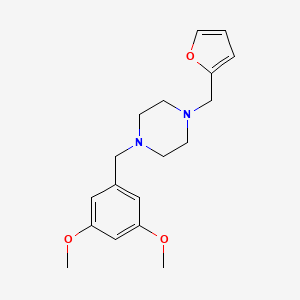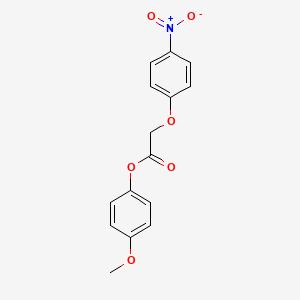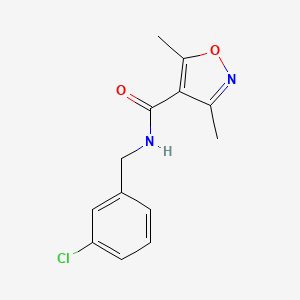
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-Cl-Ph-4-MeO-POX or simply as POX.
Mécanisme D'action
The mechanism of action of POX is not fully understood, but studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. POX may also act as an inhibitor of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that POX has low toxicity and does not cause significant adverse effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of POX.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using POX in lab experiments is its ease of synthesis, which allows for large-scale production. POX is also relatively stable and can be stored for extended periods. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several potential future directions for research on POX. One area of focus could be the development of more efficient synthesis methods that reduce waste and increase yield. Another area of focus could be the optimization of POX as an anti-cancer agent, including the development of more effective delivery methods. Additionally, further research is needed to fully understand the mechanism of action of POX and its potential applications in other fields, such as material science and environmental science.
Méthodes De Synthèse
POX can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride and 4-methoxybenzohydrazide in the presence of triethylamine and phosphorus oxychloride. The resulting product is then reacted with potassium hydroxide to form POX. Other methods of synthesis include the reaction of 2-chlorobenzohydrazide and 4-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
POX has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, POX has shown promising results as an anti-cancer agent, with studies indicating that it can inhibit the growth of cancer cells. In material science, POX has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In environmental science, POX has been studied for its potential use as a catalyst for the degradation of pollutants.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-11-8-6-10(7-9-11)14-17-15(20-18-14)12-4-2-3-5-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTXCPQGBQBLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)






![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)


![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)

![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)